![molecular formula C9H13ClN2O B1392400 2-[(6-Chloro-2-pyridinyl)amino]-2-methyl-1-propanol CAS No. 1219963-87-7](/img/structure/B1392400.png)
2-[(6-Chloro-2-pyridinyl)amino]-2-methyl-1-propanol
Overview
Description
2-[(6-Chloro-2-pyridinyl)amino]-2-methyl-1-propanol, also known as 6-chloro-2-((2-methyl-1-oxopropyl)amino)pyridine, is an organic compound belonging to the pyridine family of heterocyclic compounds. It is a colorless solid that is typically produced in the laboratory through the reaction of 2-amino-2-methyl-1-propanol and 6-chloropyridine. This compound is widely used in scientific research, primarily in the fields of organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Formation of 2-Pyridinyl-2-Oxazolines
- Research has shown that the reaction of pyridine-2-carbonitrile with amino alcohols, including 2-amino-2-methyl-1-propanol (a related compound to AMP), in the presence of metal salts like Cu(II) and Co(II) leads to the formation of complexes containing 2-pyridinyl-2-oxazolines. These findings indicate potential applications in coordination chemistry and metal complex formation (Segl et al., 1998).
Metal-Promoted Reactions
- Another study discussed the formation of solid complexes containing 2-pyridinyl-4,4-dimethyl-2-oxazoline through metal-promoted reactions of nitriles with amino alcohols. This suggests its utility in synthesizing metal complexes under mild conditions, which could be relevant in materials science and catalysis (Segl′a & Jamnický, 1993).
Hydrogen Bonding in Anticonvulsants
- A study on the crystal structures of anticonvulsant enaminones, including a derivative of AMP, provided insights into the hydrogen bonding and stereochemistry of these compounds. This research is crucial for understanding the molecular interactions in pharmaceutical compounds (Kubicki, Bassyouni, & Codding, 2000).
Biodegradable Polyaspartic Acid Graft Copolymer
- Research on the synthesis of a biodegradable polyaspartic acid/AMP graft copolymer highlights its application in scale and corrosion inhibition. This suggests AMP's potential use in environmentally friendly industrial processes (Shi et al., 2017).
properties
IUPAC Name |
2-[(6-chloropyridin-2-yl)amino]-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-9(2,6-13)12-8-5-3-4-7(10)11-8/h3-5,13H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZNENTZTFGMFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Chloro-2-pyridinyl)amino]-2-methyl-1-propanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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